methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Description
This compound is a structurally complex thiazole derivative featuring two interconnected thiazole rings. The first thiazole (at position 5) is substituted with a 4-methyl group and a 1H-pyrrol-1-yl moiety, while the second thiazole (at position 4) contains a 2-phenylethyl side chain and a methyl ester group.
Properties
Molecular Formula |
C22H20N4O3S2 |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
methyl 2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H20N4O3S2/c1-14-18(31-22(23-14)26-12-6-7-13-26)19(27)25-21-24-17(20(28)29-2)16(30-21)11-10-15-8-4-3-5-9-15/h3-9,12-13H,10-11H2,1-2H3,(H,24,25,27) |
InChI Key |
OMHXRZRUEHZWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is employed to construct the 4-methyl-2-(pyrrolyl)thiazole scaffold. A thiourea derivative reacts with α-haloketone to form the thiazole ring.
Procedure :
-
Step 1 : React 1-(1H-pyrrol-1-yl)thiourea (1.0 eq) with 3-bromo-2-ketobutyric acid (1.2 eq) in ethanol at reflux (80°C, 6 h).
-
Step 2 : Acidify with HCl to precipitate the crude 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid .
-
Purification : Recrystallization from ethanol/water (yield: 68–72%).
Key Considerations :
Alternative Route: Post-Functionalization of Preformed Thiazole
For scalability, a preformed 4-methylthiazole-5-carboxylic acid undergoes substitution at position 2:
-
Bromination : Treat 4-methylthiazole-5-carboxylic acid with N-bromosuccinimide (NBS) in acetic acid to yield 2-bromo-4-methylthiazole-5-carboxylic acid .
-
Pyrrole Substitution : React with pyrrolidine in DMF at 100°C (12 h) to install the pyrrole group (yield: 58%).
Synthesis of Intermediate B: Methyl 2-Amino-5-(2-Phenylethyl)-1,3-Thiazole-4-Carboxylate
Thiourea Cyclization with α-Bromoketone Ester
A modified Hantzsch approach constructs the 2-aminothiazole core:
-
Reactants : Thiourea (1.0 eq) and methyl 4-bromo-3-oxo-5-(2-phenylethyl)pentanoate (1.1 eq).
-
Conditions : Ethanol, reflux (80°C, 5 h).
-
Workup : Neutralize with aqueous NaHCO₃; isolate via filtration (yield: 65–70%).
Mechanistic Insight :
The α-bromoketone ester’s electrophilic carbon undergoes nucleophilic attack by thiourea’s sulfur, followed by cyclization to form the thiazole ring. The 2-phenylethyl group is introduced via the ketone precursor’s side chain.
Functionalization via Alkylation
An alternative route involves post-synthetic alkylation:
-
Synthesize methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate via bromination of the parent thiazole.
-
Perform a Negishi coupling with 2-phenylethylzinc bromide under Pd(PPh₃)₄ catalysis (THF, 60°C, 12 h; yield: 55%).
Amide Coupling of Intermediates A and B
Carboxylic Acid Activation and Coupling
The final step involves coupling Intermediate A’s carboxylic acid with Intermediate B’s amine using EDCI/HOBt :
-
Conditions : Dissolve Intermediate A (1.0 eq) in anhydrous DCM. Add EDCI (1.2 eq), HOBt (1.1 eq), and Intermediate B (1.0 eq). Stir at room temperature (24 h).
-
Workup : Wash with NaHCO₃ and brine; purify via silica gel chromatography (hexane/EtOAc 3:1) (yield: 41–45%).
Optimization Data :
| Parameter | Value |
|---|---|
| Coupling Reagent | EDCI/HOBt |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C |
| Reaction Time | 24 h |
| Yield | 41–45% |
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Amide Bond Hydrolysis
Chemical Reactions Analysis
Amide Bond Formation and Hydrolysis
The compound’s central amide linkage is critical for its stability and reactivity. Key reactions include:
a. Amide Synthesis
-
Reagents/Conditions : Carbodiimide-based coupling agents (e.g., EDCI, DCC) with HOBt or HOAt as catalysts in polar aprotic solvents like DMF or THF .
-
Mechanism : Activation of the carbonyl group from the 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid fragment facilitates nucleophilic attack by the amine group of the adjacent thiazole moiety.
-
Monitoring : Reaction progress tracked via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by NMR (disappearance of carboxylic acid proton at δ 10–12 ppm).
b. Amide Hydrolysis
-
Reagents/Conditions : Acidic (HCl, TFA) or basic (LiOH, NaOH) hydrolysis in aqueous THF or methanol .
-
Outcome : Cleavage of the amide bond regenerates the carboxylic acid and amine precursors, useful for structural modifications.
Nucleophilic Substitution at Thiazole Rings
The thiazole heterocycles undergo substitution at electron-deficient positions:
Pyrrole Ring Modifications
The 1H-pyrrol-1-yl substituent participates in electrophilic aromatic substitution (EAS):
-
Nitrosation : Reaction with NaNO₂/HCl yields nitroso derivatives, though this introduces genotoxic impurities requiring strict control .
-
Halogenation : Chlorination or bromination at the pyrrole β-position using NCS or NBS in DCM .
Ester Group Reactivity
The methyl ester at C-4 undergoes:
-
Saponification : LiOH/THF/H₂O to carboxylate, enabling further derivatization .
-
Transesterification : Alcohols (e.g., ethanol) with acid catalysts (H₂SO₄) to alter ester bulk.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Suzuki-Miyaura : Reaction with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, dioxane) introduces aryl groups at thiazole C-5 .
-
Buchwald-Hartwig Amination : Installation of secondary amines using XPhos/Pd(OAc)₂ .
Stability and Degradation Pathways
-
Thermal Degradation : Decomposition above 200°C via decarboxylation and thiazole ring opening.
-
Photolysis : UV exposure induces C–N bond cleavage in the pyrrole-thiazole interface.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazole can inhibit the growth of various bacterial strains, suggesting that methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate may possess similar effects.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Methyl Compound | P. aeruginosa | 20 |
Anticancer Potential
The compound has shown promise in anticancer research. Studies have indicated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival.
Case Study: Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., HeLa and MCF7), this compound was tested for cytotoxicity. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Neurological Disorders
Recent studies have explored the neuroprotective effects of thiazole compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes this compound a candidate for further research in neuropharmacology.
Table 2: Neuroprotective Effects in Animal Models
| Model | Treatment Dose (mg/kg) | Outcome |
|---|---|---|
| Alzheimer's Model | 10 | Significant memory improvement |
| Parkinson's Model | 20 | Reduced motor deficits |
Mechanism of Action
The mechanism of action of methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Solubility: The methyl ester group in the target compound likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ’s pyridinone-linked thiazole) .
Biological Activity
Methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article aims to compile and analyze the available literature on the biological activity of this compound.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
With a molecular weight of 409.46 g/mol. The structural features include:
- Thiazole rings : Known for their role in various biological activities.
- Pyrrole moiety : Often associated with neuroactive compounds.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O6S |
| Molecular Weight | 409.46 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Research has shown that this compound exhibits activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions like arthritis and other inflammatory disorders .
Case Studies
Several case studies have documented the effects of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A patient with advanced melanoma was treated with a thiazole derivative showing promising results in tumor reduction and overall survival improvement .
- Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections reported significant improvements when treated with a thiazole-based regimen compared to standard antibiotics .
Q & A
Q. What are the key synthetic strategies for preparing methyl 2-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate?
The synthesis involves multi-step protocols, including:
- Cyclization reactions : Use of glacial acetic acid and 2,5-dimethoxytetrahydrofuran under reflux to form thiazole cores, monitored by TLC for completion .
- Coupling reactions : Amide bond formation between thiazole-carboxylic acid derivatives and amines, often catalyzed by EDCI/HOBt or DCC in anhydrous DMF .
- Solvent optimization : Eco-friendly approaches using water or aqueous ethanol with catalysts like K₂CO₃ to improve yields (85–94%) and reduce toxicity .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with aromatic signals typically at 7–8 ppm and NH groups above 8 ppm .
- HRMS : Validates molecular ion peaks ([M + H]⁺) with high precision (±0.001 Da) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for pyrazole-carboxylic acid analogs .
Q. How is the compound classified within heterocyclic chemistry frameworks?
It belongs to the C07D 277/50 subclass (1,3-thiazoles with nitrogen atoms bound to heteroatoms and aryl substituents), characterized by two thiazole rings linked via an amide bond .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing environmental impact?
- Catalyst screening : Compare eco-friendly catalysts (e.g., K₂CO₃) with traditional agents in aqueous ethanol, noting reaction time reductions (e.g., from 12 h to 6 h) .
- Solvent selection : Replace toxic solvents (DMF, DCM) with water or ethanol, improving safety without compromising yield .
- Purification techniques : Use recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane) for >95% purity .
Q. What computational approaches predict bioactivity and binding modes?
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes, receptors) using software like AutoDock Vina. Docking poses (e.g., 9c, 9g analogs) reveal key binding residues .
- DFT studies : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate structure with reactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking results .
Q. How can contradictions in structure-activity relationship (SAR) studies be resolved?
- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate electronic or steric effects .
- Pharmacological assays : Test cardiotropic activity on isolated rat aorta rings, comparing EC₅₀ values to reference drugs (e.g., L-carnitine) .
- Mutagenesis studies : Identify critical residues in target proteins using site-directed mutagenesis paired with activity assays .
Q. What strategies improve metabolic stability for in vivo applications?
- Prodrug design : Introduce ester or carbamate groups at the 4-carboxylate position to enhance bioavailability .
- Microsomal assays : Evaluate hepatic stability using rat liver microsomes, optimizing substituents (e.g., 2-phenylethyl vs. 4-methylphenyl) for resistance to CYP450 metabolism .
Methodological Considerations
Q. Table 1: Comparative Synthesis Yields Under Different Conditions
| Condition | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Reflux, 6 h | K₂CO₃ | Water | 94 | |
| Reflux, 1 h | None | Acetic Acid | 85 | |
| Room temperature, 24 h | EDCI/HOBt | DMF | 78 |
Q. Table 2: Key Spectral Data for Structural Validation
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 ppm (NH), δ 7.2–7.8 ppm (aryl H) | |
| HRMS | [M + H]⁺ = 469.1234 (calc. 469.1230) | |
| FT-IR | 1640 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
